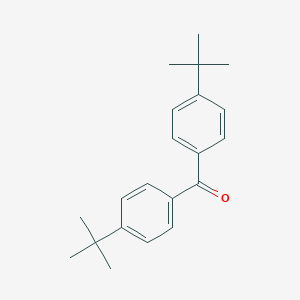

Bis-(4-tert-butyl-phenyl)-methanone

Overview

Description

Bis-(4-tert-butyl-phenyl)-methanone (BTBM) is a highly important compound used in a variety of scientific research applications. It is a highly reactive compound, which has been shown to be useful in a number of biochemical and physiological studies. BTBM is used in a variety of ways, including as a reagent, catalyst, and inhibitor. In

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Emitters

Bis-(4-tert-butyl-phenyl)-methanone derivatives have been extensively researched for their application in Thermally Activated Delayed Fluorescence (TADF) emitters. These compounds are notable for their high thermal stability, blue emissions, and high photoluminescence quantum yields, making them ideal for display and lighting applications. For instance, various derivatives such as 4BPy-mDTC and BP-mDTC have shown remarkable efficiencies in electroluminescent devices, showcasing their potential in OLED technology (Rajamalli et al., 2017).

Synthesis and Characterization of Derivatives

Research has been conducted on the novel synthesis and spectral characterization of this compound derivatives. These derivatives have been analyzed using various techniques like FT-IR, NMR, and DFT calculations, revealing insights into their molecular structures and properties (Enbaraj et al., 2021).

Antibacterial and Antifungal Activities

Some studies have explored the antibacterial and antifungal activities of this compound derivatives. These studies include synthesis, physical characterization, and evaluation of their antimicrobial properties, offering potential applications in medicinal chemistry (Jalbout et al., 2006).

Antioxidant Properties

Research into the antioxidant properties of this compound derivatives has been conducted, demonstrating their effectiveness in various assays. These studies suggest potential applications of these derivatives as stabilizers or antioxidants in different fields (Balaydın et al., 2010).

Crystal Structure and Coordination Polymers

The crystal structure of this compound derivatives has been a subject of interest, leading to a better understanding of their molecular geometry and potential applications in coordination chemistry (Wang et al., 2017).

Application in Memory Devices

Innovative applications in memory devices have been explored using this compound derivatives. For instance, hyperbranched polyimide incorporating these derivatives has demonstrated potential for use in nonvolatile bipolar write-once-read-many-times memory devices (Tan et al., 2017).

Properties

IUPAC Name |

bis(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPFOBWIQVHZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374146 | |

| Record name | Bis(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15796-82-4 | |

| Record name | Bis(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)

![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)